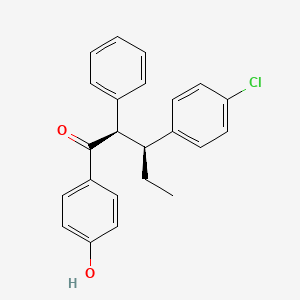
Valerophenone, 3-(p-chlorophenyl)-4'-hydroxy-2-phenyl-, erythro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a valerophenone backbone substituted with p-chlorophenyl and hydroxy-phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere . This reaction yields the desired compound with a significant yield. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For instance, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives. Substitution reactions, particularly involving the p-chlorophenyl group, can produce a range of substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action in various biological systems.
Mécanisme D'action
The mechanism of action of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- involves its interaction with specific molecular targets and pathways. For example, compounds with similar structures have been shown to uncouple oxidative phosphorylation, affecting cellular energy production . This mechanism is particularly relevant in the context of its potential therapeutic applications, where modulation of cellular energy pathways can have significant effects on disease processes.
Comparaison Avec Des Composés Similaires
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- can be compared with other similar compounds, such as thiazoles and pyrroles, which also exhibit diverse biological activities . its unique combination of p-chlorophenyl and hydroxy-phenyl groups sets it apart, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Conclusion
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- is a compound of significant interest in various scientific fields. Its unique structure and chemical properties enable a wide range of applications, from synthetic chemistry to potential therapeutic uses. Continued research on this compound will likely uncover further insights into its mechanisms of action and potential benefits in medicine and industry.
Propriétés
Numéro CAS |
31365-01-2 |
|---|---|
Formule moléculaire |
C23H21ClO2 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
(2R,3S)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylpentan-1-one |
InChI |
InChI=1S/C23H21ClO2/c1-2-21(16-8-12-19(24)13-9-16)22(17-6-4-3-5-7-17)23(26)18-10-14-20(25)15-11-18/h3-15,21-22,25H,2H2,1H3/t21-,22+/m1/s1 |
Clé InChI |
OHWYYCZSQVSNDJ-YADHBBJMSA-N |
SMILES isomérique |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
SMILES canonique |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)

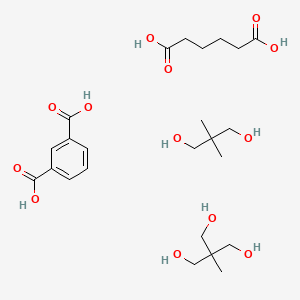
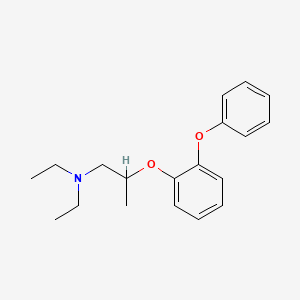
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
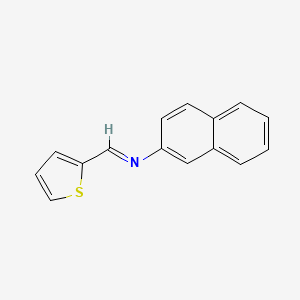
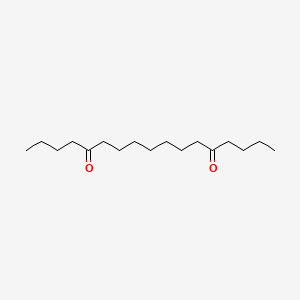

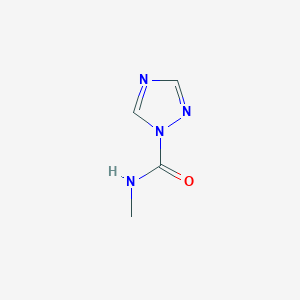
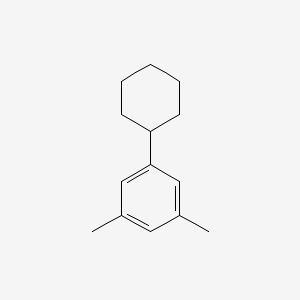
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)



